3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone: is an organic compound with the molecular formula C16H13F3O and a molecular weight of 278.27 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a propiophenone backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4,5-trifluorobenzoyl chloride with 3-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOCH3, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry: 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluorophenyl group makes it a valuable building block in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds. It serves as a model substrate in enzymatic studies .
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities. The trifluorophenyl group enhances the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3,4,5-Trifluorophenylacetone
- 3,4,5-Trifluorophenylpropanol
- 3,4,5-Trifluorophenylpropionic acid
Comparison: Compared to these similar compounds, 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of both a methyl group and a trifluorophenyl group on the propiophenone backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-3-2-4-12(7-10)15(20)6-5-11-8-13(17)16(19)14(18)9-11/h2-4,7-9H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPSUWQNWPDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644992 |
Source
|
Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-60-1 |
Source
|
Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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